prop-2-en-1-yl 2-[2-(3-chlorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
PROP-2-EN-1-YL 2-[2-(3-CHLOROPHENYL)-4-HYDROXY-3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, thiazole, and chlorophenyl groups. These functional groups contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-EN-1-YL 2-[2-(3-CHLOROPHENYL)-4-HYDROXY-3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Formation of the thiazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Formation of the pyrrole ring: This step involves the condensation of suitable precursors under controlled conditions.
Final assembly: The intermediate compounds are then combined through esterification or amidation reactions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
PROP-2-EN-1-YL 2-[2-(3-CHLOROPHENYL)-4-HYDROXY-3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Esterification: The carboxylate group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl groups may yield alcohols.
Scientific Research Applications
PROP-2-EN-1-YL 2-[2-(3-CHLOROPHENYL)-4-HYDROXY-3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL 2-[2-(3-CHLOROPHENYL)-4-HYDROXY-3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within cells.
Altering gene expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
PROP-2-EN-1-YL 2-[2-(3-CHLOROPHENYL)-4-HYDROXY-3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:
3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: A chalcone derivative with similar structural features.
N-[(2E)-3-(4-Chlorophenyl)prop-2-en-1-yl]-4-methoxy-N-methylbenzenesulfonamide: A compound with a similar chlorophenyl group.
Properties
Molecular Formula |
C29H25ClN2O6S |
---|---|
Molecular Weight |
565.0 g/mol |
IUPAC Name |
prop-2-enyl 2-[(3E)-2-(3-chlorophenyl)-3-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C29H25ClN2O6S/c1-5-12-37-21-11-10-19(14-16(21)3)24(33)22-23(18-8-7-9-20(30)15-18)32(27(35)25(22)34)29-31-17(4)26(39-29)28(36)38-13-6-2/h5-11,14-15,23,33H,1-2,12-13H2,3-4H3/b24-22+ |
InChI Key |
BMQVLRHHOYJDAG-ZNTNEXAZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=CC=C4)Cl)/O)OCC=C |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=CC=C4)Cl)O)OCC=C |
Origin of Product |
United States |
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